Gly-Phe-Arg

Description

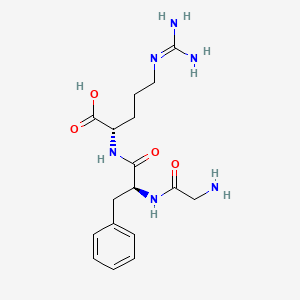

Structure

3D Structure

Properties

Molecular Formula |

C17H26N6O4 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13-/m0/s1 |

InChI Key |

FXLVSYVJDPCIHH-STQMWFEESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Gly-Phe-Arg Peptide: A Technical Guide to an Enigmatic Tripeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Phenylalanyl-L-Arginine (Gly-Phe-Arg; GFR) is a simple yet intriguing molecule whose specific mechanism of action remains largely uncharacterized in publicly available scientific literature. While direct, in-depth research on GFR is limited, its constituent amino acids and the presence of the Phe-Arg motif suggest potential interactions with key physiological pathways, particularly those involved in coagulation and cellular signaling. This technical guide consolidates the available information on GFR and related peptides to provide a foundational understanding for researchers. By examining the activities of structurally similar peptides and the roles of its amino acid components, we can infer potential mechanisms of action and propose experimental avenues for future investigation.

Introduction

Tripeptides, composed of three amino acids, are a class of molecules known for their diverse and potent biological activities. Their small size often confers advantages such as high specificity and good tissue penetration. The specific sequence of amino acids dictates their function. The this compound peptide combines the flexibility of glycine, the aromatic and hydrophobic properties of phenylalanine, and the positive charge of arginine, suggesting a potential for specific biological interactions. While its role as a mimic of a mud-crab pumping pheromone has been noted, its broader physiological significance in mammalian systems is not well-defined.[1] This guide will explore the potential mechanisms of action of this compound by drawing parallels with more extensively studied peptides containing similar structural motifs.

Inferred Mechanisms of Action and Signaling Pathways

Given the limited direct data on this compound, we can hypothesize its potential mechanisms of action by examining related peptides, particularly those with roles in the coagulation cascade and cellular signaling.

Interaction with the Coagulation System: Thrombin and Protease-Activated Receptors (PARs)

A significant body of research exists for the pentapeptide Arg-Pro-Pro-Gly-Phe (RPPGF), a metabolite of bradykinin, which contains a sequence that includes glycine and phenylalanine.[2] RPPGF has been shown to be a bifunctional inhibitor of thrombin.[3][4] It competitively inhibits the active site of thrombin and also binds to Protease-Activated Receptor 1 (PAR1), preventing its cleavage and activation by thrombin.[3]

The Arg-Phe dipeptide motif is also recognized by various receptors and enzymes. The presence of Phe and Arg in GFR suggests a potential, albeit likely weaker, interaction with thrombin and PARs. The arginine residue could facilitate binding to the specificity pocket of thrombin, while the phenylalanine could engage in hydrophobic interactions.

Hypothesized Signaling Pathway:

If this compound were to interact with PAR1, it could modulate downstream signaling cascades. PARs are G protein-coupled receptors (GPCRs) that, upon activation, can couple to various G proteins (Gq, Gi, G12/13) to initiate intracellular signaling.

Other Potential Biological Activities

Tripeptides containing phenylalanine and arginine have been associated with a range of biological activities, including:

-

Antihypertensive Activity: Inhibition of Angiotensin-Converting Enzyme (ACE) is a common mechanism for antihypertensive peptides. The specific sequence of GFR would need to be tested for ACE inhibitory potential.

-

Antimicrobial and Antioxidant Activity: The presence of a cationic residue (Arginine) and a hydrophobic residue (Phenylalanine) is a feature of some antimicrobial and antioxidant peptides.

Quantitative Data from Related Peptides

| Peptide | Target | Assay Type | Value | Reference |

| Arg-Pro-Pro-Gly-Phe (RPPGF) | Thrombin | Competitive Inhibition (Ki) | 1.75 +/- 0.03 mM | |

| Arg-Pro-Pro-Gly-Phe (RPPGF) | PAR1 | IC50 (Peptide Binding) | 20 µM | |

| Arg-Pro-Pro-Gly-Phe (RPPGF) | PAR1 | IC50 (rPAR1EC Binding) | 50 µM | |

| D-Phe-Pro-D-Arg-D-Thr-CONH2 | α-thrombin | Competitive Inhibition (Ki) | 0.92 µM |

Detailed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key experiments based on methodologies used for related peptides.

Thrombin Inhibition Assay (Chromogenic)

This assay determines the ability of this compound to inhibit the enzymatic activity of thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

This compound peptide

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound peptide in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of the this compound peptide to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the chromogenic substrate S-2238 to each well.

-

Immediately monitor the change in absorbance at 405 nm over time using a microplate reader.

-

The rate of substrate hydrolysis is proportional to the residual thrombin activity. Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like PAR1.

Materials:

-

Cells expressing the target receptor (e.g., PAR1-expressing cell line)

-

Fluo-4 AM calcium indicator dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound peptide

-

Known receptor agonist (positive control)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader with an injection system

Procedure:

-

Seed the cells in the 96-well plate and allow them to adhere overnight.

-

Load the cells with Fluo-4 AM dye by incubating them in a buffer containing the dye.

-

Wash the cells to remove excess extracellular dye.

-

Prepare serial dilutions of the this compound peptide and the known agonist.

-

Use a fluorescence microplate reader to measure the baseline fluorescence.

-

Inject the peptide or agonist into the wells while continuously measuring the fluorescence intensity.

-

An increase in fluorescence indicates an increase in intracellular calcium. Plot the change in fluorescence against the peptide concentration to determine the EC50 for receptor activation or the IC50 for inhibition of agonist-induced activation.

Conclusion

The this compound tripeptide represents a molecule of untapped research potential. While direct evidence for its mechanism of action is currently sparse, its structural components provide a strong rationale for investigating its role in key physiological processes, particularly coagulation and cell signaling through GPCRs like PARs. The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically characterize the biological activity of this compound. Future studies are warranted to elucidate its specific molecular targets and signaling pathways, which may reveal novel therapeutic applications for this enigmatic tripeptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bradykinin and its metabolite, Arg-Pro-Pro-Gly-Phe, are selective inhibitors of alpha-thrombin-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological Functions of Tripeptides Containing Glycine, Phenylalanine, and Arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptides, composed of three amino acid residues, represent a significant class of molecules with diverse and potent biological activities. Their small size, high specificity, and potential for good tissue penetration make them attractive candidates for therapeutic development. This technical guide provides an in-depth overview of the biological functions of tripeptides containing the specific sequence of Glycine (Gly), Phenylalanine (Phe), and Arginine (Arg). While direct research on the Gly-Phe-Arg tripeptide in mammals is limited, this document extrapolates its potential functions based on the well-documented activities of its constituent amino acids and closely related peptides. This guide covers potential activities including enzyme inhibition, antimicrobial effects, and cardiovascular modulation. It includes hypothesized mechanisms of action, quantitative data from related peptides, detailed experimental protocols for functional characterization, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in peptide-based drug discovery.

Introduction: The Physicochemical Landscape of this compound

The biological function of a peptide is intrinsically linked to the physicochemical properties of its constituent amino acids. The this compound sequence combines three amino acids with distinct and complementary characteristics:

-

Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain. This minimalist structure provides significant conformational flexibility to the peptide backbone, allowing it to adopt conformations necessary for binding to target molecules[1][2].

-

Phenylalanine (Phe): An aromatic and hydrophobic amino acid. Its bulky phenyl group is crucial for various non-covalent interactions, including hydrophobic and π-π stacking interactions with the active sites of enzymes or receptor pockets[3].

-

Arginine (Arg): A positively charged (cationic) amino acid at physiological pH, owing to its guanidinium group. This positive charge is fundamental for electrostatic interactions, such as forming salt bridges with negatively charged residues on target proteins or interacting with phospholipid head groups in cell membranes[3][4]. Arginine is also a critical precursor for the signaling molecule nitric oxide (NO).

The unique combination of a flexible glycine residue, a hydrophobic and aromatic phenylalanine residue, and a cationic arginine residue suggests that this compound and related tripeptides can engage in a variety of biological interactions, leading to a spectrum of potential therapeutic applications.

Potential Biological Functions and Mechanisms of Action

Based on studies of tripeptides with similar compositions, several key biological activities can be hypothesized for this compound.

Enzyme Inhibition

The structural characteristics of Phe-Arg containing peptides make them prime candidates for enzyme inhibitors, particularly for proteases.

One of the most studied activities of tripeptides containing phenylalanine and arginine is the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

-

Mechanism of Action: ACE is a zinc-dependent dipeptidyl carboxypeptidase. The C-terminal arginine of a tripeptide can mimic the natural substrate by interacting with the enzyme's active site. The hydrophobic phenylalanine can further stabilize this interaction within the hydrophobic pockets of the active site. By competitively binding to ACE, the tripeptide prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Caption: Renin-Angiotensin system and the hypothesized inhibition of ACE by this compound.

The C-terminal arginine is a key feature for recognition by many serine proteases involved in coagulation and fibrinolysis, such as thrombin and urokinase.

-

Mechanism of Action: Peptides with a C-terminal arginine can act as competitive inhibitors by binding to the S1 specificity pocket of serine proteases, which has a strong preference for basic amino acids. For instance, N-sulfonylated tripeptides with a C-terminal Gly-Arg sequence have shown inhibitory activity against urokinase and thrombin. The this compound sequence could similarly target these enzymes, with the Phenylalanine at P2 and Glycine at P3 contributing to binding affinity and specificity.

References

Gly-Phe-Arg: A Technical Guide to a Potent Synthetic Peptide Mimetic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Phe-Arg (GFR) is a synthetic peptide mimetic that has demonstrated remarkable biological potency, most notably as a superpotent mimic of the mud-crab pumping pheromone of Rhithropanopeus harrisii. This technical guide provides a comprehensive overview of this compound, including its synthesis, purification, characterization, and known biological activities. Detailed experimental protocols for its synthesis and bioassays are provided, along with a discussion of its potential mechanism of action through crustacean chemosensory pathways. This document aims to serve as a core resource for researchers interested in the application of this compound in chemical ecology, neurobiology, and drug development.

Introduction

This compound (GFR) is a tripeptide with the sequence Glycyl-L-Phenylalanyl-L-Arginine. It has garnered significant scientific interest due to its exceptionally high potency as a mimetic of the soluble pheromones released by the mud crab, Rhithropanopeus harrisii, during egg hatching. These pheromones induce a stereotypic abdominal pumping response in ovigerous females, a behavior critical for larval release. Synthetic GFR has been shown to elicit this response at sub-attomolar concentrations, making it one of the most potent biologically active peptides ever described.[1]

The remarkable potency of GFR suggests a highly specific interaction with a receptor system, likely a G-protein coupled receptor (GPCR) involved in chemosensation.[2][3] Understanding the structure-activity relationship, mechanism of action, and the signaling pathways associated with GFR can provide valuable insights into peptide-receptor interactions, pheromone signaling in crustaceans, and may offer a scaffold for the design of novel bioactive molecules.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₆N₆O₄ |

| Molecular Weight | 378.43 g/mol |

| Amino Acid Sequence | This compound (GFR) |

| Appearance | White to off-white powder |

| Solubility | Soluble in water. For hydrophobic peptides, initial dissolution in a small amount of organic solvent (e.g., DMSO, methanol, acetonitrile) followed by dilution with aqueous buffer is recommended.[4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using either Fmoc or Boc chemistry.[5] The following sections provide a detailed protocol based on the widely used Fmoc/tBu strategy.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To synthesize the tripeptide this compound on a solid support resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solutions: DMF, DCM

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Arginine):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, activate Fmoc-Arg(Pbf)-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Phenylalanine):

-

Deprotect the Fmoc group from the peptidyl-resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin with DMF and DCM.

-

Activate Fmoc-Phe-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Third Amino Acid Coupling (Glycine):

-

Deprotect the Fmoc group from the peptidyl-resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin with DMF and DCM.

-

Activate Fmoc-Gly-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

-

Cleavage and Deprotection:

-

Wash the final peptidyl-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify the crude this compound peptide to >95% purity.

Materials:

-

Crude this compound peptide

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Elution: Inject the dissolved sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 minutes) at a suitable flow rate.

-

Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.

Characterization

Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized this compound.

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used. The sample is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer.

Expected Result: The theoretical monoisotopic mass of this compound is 378.2019 g/mol . The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 379.2092.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and purity of the synthesized this compound.

Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Expected Resonances:

-

¹H NMR: Characteristic peaks for the protons of the glycine, phenylalanine, and arginine residues will be observed. The aromatic protons of phenylalanine will appear in the range of 7.2-7.4 ppm. The α-protons of the amino acids will be in the range of 3.5-4.5 ppm. The side-chain protons of arginine will be visible in the aliphatic region.

-

¹³C NMR: Resonances corresponding to the carbonyl carbons, α-carbons, and side-chain carbons of each amino acid will be present.

Biological Activity and Mechanism of Action

Pheromone Mimetic Activity

This compound is a highly potent mimetic of the mud-crab (Rhithropanopeus harrisii) pumping pheromone. This pheromone, released during egg hatching, triggers a stereotypic abdominal pumping behavior in ovigerous females, which facilitates the release of larvae.

Quantitative Data:

| Peptide | Agonist Concentration Range | Pumping Response | Reference |

| This compound | 10⁻¹⁹ M to 10⁻²¹ M | Significant |

At a concentration of 10⁻²⁰ M, this compound produces a statistically significant increase in both the number of pumping crabs and the pumping rate.

Proposed Mechanism of Action and Signaling Pathway

The exquisite potency of this compound strongly suggests a receptor-mediated mechanism. In crustaceans, chemosensory neurons are known to express a variety of receptors, including G-protein coupled receptors (GPCRs), which are involved in detecting external chemical cues. It is hypothesized that this compound binds to a specific GPCR on the chemosensory neurons of the mud crab, initiating a signal transduction cascade that ultimately leads to the motor response of abdominal pumping.

While the specific receptor for the mud-crab pumping pheromone has not yet been definitively identified, the general signaling pathway for a peptide ligand binding to a GPCR can be depicted as follows:

Experimental Protocols for Biological Assays

Mud Crab Pumping Response Bioassay

Objective: To quantify the biological activity of this compound by observing the pumping response in ovigerous mud crabs (Rhithropanopeus harrisii).

Materials:

-

Ovigerous female mud crabs (Rhithropanopeus harrisii)

-

Test solutions of this compound at various concentrations (10⁻¹⁸ M to 10⁻²² M) in artificial seawater

-

Control solution (artificial seawater)

-

Observation chambers (e.g., glass dishes)

-

Stopwatch

Protocol:

-

Acclimation: Place individual ovigerous crabs in observation chambers containing artificial seawater and allow them to acclimate for at least 30 minutes.

-

Baseline Observation: Observe each crab for a 5-minute pre-stimulus period to record any spontaneous pumping behavior.

-

Stimulus Application: Gently replace the water in the chamber with the test solution of this compound or the control solution.

-

Post-Stimulus Observation: Observe each crab for a 5-minute post-stimulus period and record the number of abdominal pumps.

-

Data Analysis: Compare the pumping frequency (pumps per minute) before and after the application of the test and control solutions. A significant increase in pumping frequency in the presence of this compound indicates a positive response. The response threshold is the lowest concentration that elicits a statistically significant response compared to the control.

Conclusion

This compound stands out as a synthetic peptide with extraordinary biological potency as a mimetic of a crustacean pheromone. Its activity at sub-attomolar concentrations makes it a valuable tool for studying peptide-receptor interactions and chemosensory signaling pathways. The detailed protocols for its synthesis, purification, and bioassay provided in this guide offer a foundation for researchers to explore its properties further. Future research aimed at identifying the specific receptor for this compound and elucidating the downstream signaling cascade will be crucial for fully understanding its mechanism of action and for potentially leveraging its potent biological activity in various applications.

References

- 1. G protein-coupled receptors as candidates for modulation and activation of the chemical senses in decapod crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptors as candidates for modulation and activation of the chemical senses in decapod crustaceans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ualberta.ca [ualberta.ca]

The Role of Gly-Phe-Arg and Related Peptides in Fibrinolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fibrinolytic system, responsible for the dissolution of fibrin clots, is a tightly regulated cascade of enzymatic reactions. The modulation of this system, and the preceding coagulation cascade, by short synthetic peptides has emerged as a promising avenue for the development of novel antithrombotic therapies. This technical guide delves into the core mechanisms by which peptides containing Glycine (Gly), Phenylalanine (Phe), and Arginine (Arg) residues, and their analogs, influence fibrinolysis and coagulation. We will explore the structure-function relationships of key peptide families, including Gly-Pro-Arg-Pro (GPRP), Arg-Pro-Pro-Gly-Phe (RPPGF), and Arg-Gly-Asp (RGD), providing quantitative data on their inhibitory activities, detailed experimental protocols for their characterization, and visual representations of their mechanisms of action.

Introduction to Fibrinolysis and its Peptide-Mediated Regulation

Fibrinolysis is the physiological process of breaking down fibrin clots, thereby preventing thrombosis and maintaining vascular patency. The key enzyme in this process is plasmin, which is generated from its zymogen, plasminogen, by the action of plasminogen activators, most notably tissue-type plasminogen activator (t-PA). The activity of t-PA is significantly enhanced when bound to fibrin, localizing the fibrinolytic activity to the site of the clot.[1][2]

Short synthetic peptides that can mimic or interfere with the protein-protein interactions governing coagulation and fibrinolysis are of significant therapeutic interest. These peptides can offer high specificity and potency, potentially with a lower risk of systemic side effects compared to traditional anticoagulants and thrombolytics. This guide focuses on peptides containing Gly, Phe, and Arg residues, which are frequently found at the heart of these molecular interactions.

Key Peptide Modulators of Coagulation and Fibrinolysis

Gly-Pro-Arg-Pro (GPRP): Inhibitor of Fibrin Polymerization

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a synthetic peptide that mimics the N-terminus of the fibrin α-chain, which is exposed after thrombin cleavage of fibrinopeptide A.[3][4] This newly exposed sequence, often referred to as the "A-knob," binds to a complementary "a-hole" located in the D-domain of another fibrin(ogen) molecule, initiating fibrin polymerization.[5]

By competitively binding to the "a-hole," GPRP effectively inhibits fibrin polymerization. This inhibitory action has been shown to alter the structure of the fibrin clot, making it more susceptible to lysis. Furthermore, the GPRP binding site on fibrin(ogen) has been identified as a binding site for t-PA. Consequently, GPRP can inhibit t-PA-mediated plasminogen activation in the presence of fibrin, highlighting a dual role in modulating both clot formation and degradation.

Arg-Pro-Pro-Gly-Phe (RPPGF): A Dual-Action Thrombin Inhibitor

The pentapeptide Arg-Pro-Pro-Gly-Phe (RPPGF) has been identified as a bifunctional inhibitor of thrombin, a key enzyme in the coagulation cascade that is also involved in antifibrinolytic pathways. RPPGF exhibits its inhibitory effects through two distinct mechanisms:

-

Competitive inhibition of the thrombin active site: RPPGF binds to the active site of thrombin, preventing it from cleaving its substrates, such as fibrinogen and protease-activated receptors (PARs).

-

Allosteric inhibition of PAR1 activation: RPPGF also interacts with the protease-activated receptor 1 (PAR1) on platelets, blocking the binding of the thrombin cleavage site sequence and thereby preventing platelet activation.

This dual mechanism makes RPPGF an interesting candidate for therapeutic development, as it targets both the enzymatic activity of thrombin and its cell-signaling functions.

Arg-Gly-Asp (RGD) and Arg-Gly-Asp-Phe (RGDF): Inhibitors of Platelet Aggregation

The Arg-Gly-Asp (RGD) sequence is a well-known cell adhesion motif found in several extracellular matrix proteins, including fibrinogen. This sequence is recognized by integrins, such as the platelet receptor GPIIb/IIIa (αIIbβ3). The binding of fibrinogen to GPIIb/IIIa is a critical step in platelet aggregation and thrombus formation.

Synthetic peptides containing the RGD sequence, such as RGDS and RGDF, act as competitive inhibitors of this interaction, thereby preventing platelet aggregation. The addition of a phenylalanine residue (RGDF) has been shown to enhance the inhibitory potency compared to RGDS. Mimetics and hybrid molecules based on the RGDF sequence have been developed to improve stability and efficacy, with some designs aiming to confer both antiplatelet and profibrinolytic properties.

Quantitative Data on Peptide Inhibitors

The following tables summarize the key quantitative data for the peptide families discussed.

| Peptide/Derivative | Target/Assay | Parameter | Value | Reference(s) |

| RPPGF | Thrombin active site (hydrolysis of Sar-Pro-Arg-paranitroanilide) | Ki | 1.75 ± 0.03 mM | |

| RPPGF | PAR1 binding (biotinylated NATLDPRSFLLR binding to RPPGC) | IC50 | 20 µM | |

| RPPGF | Binding to recombinant PAR1 extracellular domain | IC50 | 50 µM | |

| GPRP-dextran conjugate | Fibrin polymerization | IC50 | ~40 µM | |

| Gly-Pro-Arg | Binding to fibrinogen and fragment D | Ka | ~5 x 10⁴ M⁻¹ | |

| RGDF mimetic (SC-49992) | Human platelet aggregation | IC50 | 1 µM | |

| RGDF mimetic (SC-49992) | Dog platelet aggregation | IC50 | 1.5 µM | |

| RGDF mimetic (SC-49992) | Porcine platelet aggregation | IC50 | 2.5 mM | |

| Various linear RGD peptides | Inhibition of fibrinogen binding to platelets | IC50 | 10 - 200 µM |

Detailed Experimental Protocols

Fibrin Polymerization Assay

This assay measures the effect of peptides on the thrombin-catalyzed conversion of fibrinogen to fibrin by monitoring the change in turbidity.

Materials:

-

Purified human fibrinogen

-

Thrombin

-

Peptide inhibitor (e.g., GPRP)

-

Tris-buffered saline (TBS), pH 7.4

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 350 nm

Procedure:

-

Prepare a stock solution of fibrinogen in TBS.

-

Prepare serial dilutions of the peptide inhibitor in TBS.

-

In a 96-well plate, add the peptide inhibitor solution to the fibrinogen solution and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate fibrin polymerization by adding a solution of thrombin to each well.

-

Immediately begin monitoring the change in absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes).

-

The rate of fibrin polymerization is determined from the slope of the linear portion of the turbidity curve.

-

The inhibitory effect of the peptide is calculated as the percentage reduction in the polymerization rate compared to a control without the peptide. IC50 values can be determined by plotting the percentage inhibition against the peptide concentration.

t-PA-Mediated Plasminogen Activation Assay

This assay quantifies the generation of plasmin from plasminogen by t-PA in the presence of a fibrin cofactor and the effect of inhibitory peptides.

Materials:

-

Purified human plasminogen

-

Tissue-type plasminogen activator (t-PA)

-

Fibrinogen

-

Thrombin

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Peptide of interest

-

Tris-buffered saline (TBS), pH 7.4

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

In a 96-well plate, create a fibrin clot by adding thrombin to a solution of fibrinogen. Allow the clot to form for a specified time (e.g., 30 minutes) at 37°C.

-

Prepare a reaction mixture containing plasminogen, t-PA, and the peptide of interest in TBS.

-

Add the reaction mixture to the wells containing the pre-formed fibrin clots.

-

Add the chromogenic plasmin substrate to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm at regular intervals at 37°C.

-

The rate of plasmin generation is determined from the slope of the linear portion of the absorbance curve.

-

The effect of the peptide on plasminogen activation is determined by comparing the rates in the presence and absence of the peptide.

Solid-Phase Peptide-Fibrinogen Binding Assay

This assay measures the direct binding of a peptide to immobilized fibrinogen.

Materials:

-

Purified human fibrinogen

-

Labeled peptide (e.g., biotinylated or radiolabeled)

-

Bovine serum albumin (BSA) for blocking

-

High-binding 96-well microplate

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Detection reagent (e.g., streptavidin-HRP for biotinylated peptides)

-

Substrate for the detection reagent (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Coat the wells of a high-binding microplate with a solution of fibrinogen in a suitable buffer overnight at 4°C.

-

Wash the wells with wash buffer to remove unbound fibrinogen.

-

Block the remaining protein-binding sites in the wells by incubating with a solution of BSA for 1-2 hours at room temperature.

-

Wash the wells again.

-

Add serial dilutions of the labeled peptide to the wells and incubate for a specified time to allow binding to occur.

-

Wash the wells thoroughly to remove unbound peptide.

-

Add the detection reagent and incubate.

-

Wash the wells and add the substrate.

-

Stop the reaction and measure the signal (e.g., absorbance) using a plate reader.

-

The binding affinity (e.g., Kd) can be determined by plotting the signal against the peptide concentration and fitting the data to a binding isotherm.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Conclusion and Future Perspectives

Peptides containing Gly-Phe-Arg motifs and their structural analogs represent a versatile class of molecules for modulating the complex interplay of coagulation and fibrinolysis. GPRP, RPPGF, and RGD/RGDF peptides, through their distinct mechanisms of action, offer targeted approaches to inhibiting fibrin polymerization, thrombin activity, and platelet aggregation, respectively. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in this field.

Future research will likely focus on the development of peptidomimetics and hybrid molecules with improved pharmacokinetic properties, enhanced stability, and multi-target specificities. A deeper understanding of the structural basis of these peptide-protein interactions will continue to drive the rational design of novel antithrombotic agents with improved efficacy and safety profiles. The integration of these targeted peptide-based strategies with existing thrombolytic therapies holds the potential to revolutionize the management of thrombotic disorders.

References

- 1. Regulation of plasminogen activation on cell surfaces and fibrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The primary fibrin polymerization pocket: Three-dimensional structure of a 30-kDa C-terminal γ chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibrinogen post‐translational modifications are biochemical determinants of fibrin clot properties and interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

Gly-Phe-Arg: A Potential Cell-Penetrating Peptide - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Phe-Arg (GFR) presents intriguing possibilities as a potential cell-penetrating peptide (CPP). Its composition, featuring a cationic arginine residue crucial for interaction with negatively charged cell membranes, a hydrophobic phenylalanine residue to facilitate membrane translocation, and a flexible glycine spacer, suggests a favorable architecture for cellular uptake. While direct quantitative data on the cell-penetrating efficacy and cytotoxicity of this compound is not extensively available in peer-reviewed literature, this technical guide synthesizes the current understanding of arginine-rich CPPs and the roles of its constituent amino acids to build a framework for its evaluation. Detailed experimental protocols for the synthesis, labeling, and cellular analysis of GFR are provided to empower researchers to investigate its potential as a drug delivery vector.

Introduction to this compound as a Potential CPP

Cell-penetrating peptides have emerged as a promising strategy for the intracellular delivery of therapeutic molecules that would otherwise be membrane impermeable.[1] The defining characteristic of a CPP is its ability to traverse the plasma membrane and deliver cargo into the cytoplasm and/or nucleus.[2] Arginine-rich peptides are a prominent class of CPPs, with the guanidinium group of arginine playing a pivotal role in initiating electrostatic interactions with negatively charged components of the cell surface, such as proteoglycans and phospholipids.[2][3]

The tripeptide this compound (GFR) incorporates key features that suggest its potential as a CPP:

-

Arginine (Arg): The C-terminal arginine residue provides the positive charge necessary for the initial interaction with the cell membrane, a critical first step in cellular uptake.[3]

-

Phenylalanine (Phe): The central phenylalanine, an aromatic and hydrophobic amino acid, may facilitate the peptide's insertion into and passage through the hydrophobic core of the lipid bilayer.

-

Glycine (Gly): The N-terminal glycine residue can act as a flexible spacer, potentially enhancing the interaction of the other residues with the cell membrane.

Given these structural characteristics, GFR warrants investigation as a minimal and potentially efficient CPP for various drug delivery applications.

Data Presentation

Table 1: Cellular Uptake Efficiency of this compound

| Cell Line | GFR Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) | Uptake Efficiency (%) |

| e.g., HeLa | ||||

| e.g., A549 | ||||

| e.g., HEK293 |

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Incubation Time (h) | IC50 (µM) |

| e.g., HeLa | 24 | |

| e.g., A549 | 24 | |

| e.g., HEK293 | 24 | |

| e.g., HeLa | 48 | |

| e.g., A549 | 48 | |

| e.g., HEK293 | 48 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, fluorescent labeling, and cellular evaluation of the this compound peptide.

Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound using the widely adopted Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

First Amino Acid Coupling (Arginine):

-

Activate Fmoc-Arg(Pbf)-OH with HBTU and DIEA in DMF.

-

Add the activated amino acid solution to the resin and agitate to facilitate coupling.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Phenylalanine):

-

Repeat the Fmoc deprotection step.

-

Activate Fmoc-Phe-OH with HBTU and DIEA in DMF.

-

Couple the activated phenylalanine to the resin-bound arginine.

-

Wash the resin.

-

-

Third Amino Acid Coupling (Glycine):

-

Repeat the Fmoc deprotection step.

-

Activate Fmoc-Gly-OH with HBTU and DIEA in DMF.

-

Couple the activated glycine to the resin-bound dipeptide.

-

Wash the resin.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the Pbf side-chain protecting group from arginine.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.

Fmoc-based Solid-Phase Peptide Synthesis of this compound.

Fluorescent Labeling of this compound

Fluorescently labeling the peptide is essential for visualizing its cellular uptake and localization. This protocol describes labeling the N-terminal amine of GFR with a common fluorescent dye.

Materials:

-

Purified this compound peptide

-

Fluorescein isothiocyanate (FITC) or other amine-reactive fluorescent dye

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-10)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Peptide Dissolution: Dissolve the purified GFR peptide in the sodium bicarbonate buffer.

-

Dye Preparation: Dissolve the amine-reactive fluorescent dye in DMSO to prepare a stock solution.

-

Labeling Reaction: Add the dye solution to the peptide solution and incubate at room temperature in the dark for several hours.

-

Purification:

-

Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled peptide.

-

-

Characterization: Confirm the successful labeling and purity of the fluorescent GFR using mass spectrometry and assess the fluorescence spectrum.

References

An In-depth Technical Guide on the Biological Context of the Gly-Phe-Arg Tripeptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the Gly-Phe-Arg (GFR) signaling pathway. Extensive investigation of scientific literature reveals no evidence of a dedicated, endogenous this compound signaling pathway in mammalian systems. The tripeptide this compound is primarily documented as a synthetic mimic of a crustacean pheromone and is not associated with a known receptor or downstream signaling cascade in mammals.

This document serves to clarify the current scientific understanding of this compound and to provide context on related peptide motifs that are biologically active and may be of interest to researchers in signaling and drug development. Specifically, we will discuss the functional roles of peptides containing Gly-Phe-Lys and Arg-Phe sequences, for which signaling and metabolic pathways have been elucidated.

The this compound Peptide: Current Understanding

The tripeptide this compound is a synthetic molecule that has been identified as a potent mimic of a pheromone used by the mud crab.[1] In this context, its biological activity is specific to crustaceans and involves eliciting a behavioral response.[1] There is currently no scientific literature to support the existence of an endogenous this compound signaling pathway in mammals. Therefore, the core requirements of detailing a specific signaling pathway, including quantitative data on its components and associated experimental protocols, cannot be fulfilled for the this compound tripeptide itself.

Related Biologically Active Peptide Motifs

While a this compound signaling pathway is not established, the constituent amino acid sequence motifs are found in other peptides with significant biological roles. Understanding these related peptides may provide valuable insights for researchers.

The Gly-Phe-Lys Motif in Drug Delivery and Metabolism

A closely related tripeptide, Gly-Phe-Lys (GFK), has been investigated as a cleavable linker in the design of radiopharmaceuticals.[2] This linker is susceptible to cleavage by renal brush border enzymes.[2]

Application in Radiopharmaceuticals:

The primary application of the Gly-Phe-Lys linker is to facilitate the reduction of radioactivity in the kidneys for targeted radiopharmaceuticals.[2] High renal radioactivity can be a limiting factor in the therapeutic use of certain radiolabeled peptides. By incorporating a GFK linker, the radiometabolites can be cleaved and more readily excreted, thus reducing renal accumulation.

Experimental Protocol: In Vitro Serum Stability Assay

A common experiment to assess the stability of such linkers is an in vitro serum stability assay.

-

Objective: To determine the stability of a radiolabeled peptide containing a Gly-Phe-Lys linker in human serum over time.

-

Methodology:

-

The radiolabeled peptide is incubated in human serum at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 1, 4, 24 hours).

-

The proteins in the serum are precipitated using a solvent like ethanol or acetonitrile.

-

The supernatant, containing the peptide and its metabolites, is analyzed by radio-high-performance liquid chromatography (radio-HPLC).

-

The percentage of the intact parent peptide is quantified at each time point to determine its stability.

-

Logical Workflow for GFK Linker Application

The Arg-Phe Motif in Cardiovascular Signaling

Peptides ending in the C-terminal sequence Arg-Phe-amide are known as FMRFamide-like peptides. These peptides have been shown to exert cardiovascular effects. For instance, γ2-melanocyte-stimulating hormone (γ2-MSH), which contains an Arg-Phe sequence, can induce changes in mean arterial pressure and heart rate.

It is hypothesized that these effects are mediated through receptors for FMRFamide-like peptides rather than the classical melanocortin receptors.

Potential Signaling Pathway for Arg-Phe Containing Peptides

While the exact receptor and downstream pathway for the cardiovascular effects of γ2-MSH are still under investigation, a plausible signaling cascade for FMRFamide-like peptides involves G-protein coupled receptors (GPCRs).

References

An In-depth Technical Guide to the Enzymatic Cleavage of Gly-Phe-Arg

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the tripeptide Glycyl-L-Phenylalanyl-L-Arginine (Gly-Phe-Arg). This sequence is a recognized substrate for key serine proteases, and its cleavage is a critical event in various physiological and pathological processes. This document details the enzymes involved, their cleavage kinetics, relevant signaling pathways, and detailed experimental protocols for studying this interaction.

Core Concepts: The Enzymatic Hydrolysis of this compound

The this compound sequence is primarily recognized and cleaved by endopeptidases that exhibit a preference for a basic amino acid, specifically Arginine (Arg), at the P1 position (the amino acid N-terminal to the scissile bond). The peptide bond C-terminal to the Arginine residue is the site of enzymatic hydrolysis. This reaction results in the generation of two products: the dipeptide Gly-Phe and the free amino acid Arginine.

Two of the most significant enzymes responsible for the cleavage of this tripeptide are Trypsin and Thrombin .

-

Trypsin , a digestive enzyme found in the small intestine, plays a crucial role in protein catabolism. It exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine and arginine residues. The presence of Phenylalanine (Phe) at the P3 position (three residues N-terminal to the cleavage site) has been shown to have a favorable effect on tryptic hydrolysis[1].

-

Thrombin is a pivotal serine protease in the blood coagulation cascade. Its primary function is the conversion of soluble fibrinogen into insoluble fibrin, leading to the formation of a blood clot. Thrombin's optimal cleavage sites often include an Arginine residue at the P1 position and a Glycine (Gly) at the P2 position[2][3].

Quantitative Analysis of Cleavage Kinetics

The efficiency of enzymatic cleavage is determined by the kinetic parameters Michaelis-Menten constant (Km) and the catalytic constant (kcat). While specific kinetic data for the unmodified this compound tripeptide is not extensively documented in publicly available literature, studies on closely related chromogenic substrates provide valuable insights into the interaction with trypsin. The use of a p-nitroanilide (pNA) group attached to the C-terminus of the Arginine residue allows for a spectrophotometric assay of enzyme activity.

| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions | Reference |

| Ac-Phe-Gly-Arg-pNA | Trypsin | 0.45 ± 0.04 | 2.5 ± 0.1 | 5556 | 100 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 37°C | [1] |

| Phe-Gly-Arg-pNA | Trypsin | 0.50 ± 0.05 | 2.2 ± 0.1 | 4400 | 100 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 37°C | [1] |

| Z-Gly-Gly-Arg-AMC | Thrombin | 0.100 | 1.03 | 10300 | Not specified |

Note: The data presented for the trypsin substrates are for acetylated and non-acetylated p-nitroanilide derivatives of the this compound sequence. The data for the thrombin substrate is for a fluorogenic derivative, Z-Gly-Gly-Arg-AMC, which shares the Gly-Arg motif. These values serve as a reference for the enzymatic cleavage of the core this compound sequence.

Biological Significance and Signaling Pathways

The cleavage of sequences containing the this compound motif is integral to several critical biological signaling pathways, most notably the blood coagulation cascade and the activation of Protease-Activated Receptors (PARs).

The Blood Coagulation Cascade

Thrombin's role extends beyond fibrinogen cleavage. It also activates various components of the coagulation cascade, leading to a rapid amplification of the clotting signal. A key event is the activation of prothrombin to thrombin by Factor Xa, which involves cleavage at Arg-Gly bonds. While the specific this compound sequence is not the primary cleavage site in prothrombin, the presence of Gly at P2 and Arg at P1 is a recurring motif recognized by coagulation proteases.

References

- 1. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of sequence and position of the cleavage sites in prothrombin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of P2 Glycine in Determining the Specificity of Antithrombin Reaction with Coagulation Proteases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gly-Phe-Arg Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential receptor targets for the tripeptide Gly-Phe-Arg (GFR). As no single, dedicated receptor for GFR has been definitively identified in the scientific literature, this document focuses on the most probable candidate receptor families based on structural motifs within the peptide: the Melanocortin Receptors (MCRs) and the Glycine Receptors (GlyRs).

We delve into the mechanisms of action, present quantitative binding data for structurally related ligands to illustrate potential interactions, and provide detailed experimental protocols for characterizing these interactions. Furthermore, this guide utilizes Graphviz visualizations to elucidate complex signaling pathways and experimental workflows, offering a clear and concise resource for researchers in the field.

Potential Receptor Targets for this compound

The tripeptide this compound contains key structural features that suggest potential interactions with at least two distinct receptor families. The -Phe-Arg- sequence is a well-established pharmacophore in ligands for the Melanocortin Receptors, a family of G protein-coupled receptors (GPCRs). Separately, the presence of glycine and a critical phenylalanine residue suggests a possible interaction with the binding pocket of the inhibitory Glycine Receptor, a ligand-gated ion channel.

Melanocortin Receptors (MCRs)

The MCR family consists of five subtypes (MC1R-MC5R) that are involved in a wide range of physiological processes, including pigmentation, inflammation, and energy homeostasis.[1] The endogenous agonists for these receptors, such as α-melanocyte-stimulating hormone (α-MSH), share a common pharmacophore, His-Phe-Arg-Trp.[2] Notably, the Arg-Phe motif is critical for the binding and functional activity of endogenous antagonists like agouti-related protein (AgRP).[3][4] This makes the -Phe-Arg- sequence in GFR a strong indicator for potential MCR interaction.

Glycine Receptors (GlyRs)

GlyRs are ligand-gated chloride channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[5] The binding of agonists like glycine, β-alanine, and taurine opens the channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane. Structural studies have identified phenylalanine residues as crucial components of the agonist binding site, suggesting that the Gly-Phe portion of GFR could facilitate interaction with this receptor.

Data Presentation: Quantitative Binding Affinities

While direct binding data for this compound is not available in the public domain, the following tables summarize quantitative data for known ligands of the MCRs and GlyRs. This information is crucial for designing binding assays and for understanding the structure-activity relationships within these receptor families.

Table 1: Binding Affinities of Peptides Containing the Arg-Phe Motif at Melanocortin Receptors

| Peptide Sequence | Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂ | mMC3R | Antagonist Activity | - | >100,000 | |

| Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂ | mMC4R | Antagonist Activity | - | 25% @ 100 µM | |

| PG-138 (contains Phe-d-Nal(2')-Arg) | hMC4R | Competitive Binding | IC₅₀ | 15.1 | |

| PG-138 (contains Phe-d-Nal(2')-Arg) | hMC4R | Antagonist Activity | pA₂ | 8.7 | |

| Agouti Protein (contains Arg-Phe) | MC1R, MC3R, MC4R | Binding Inhibition | Kᵢ app | Varies |

Note: The data presented are for peptides containing the core Arg-Phe or related motifs, which are hypothesized to be the key interacting elements for GFR at melanocortin receptors. The diverse nature of the assays and peptide structures leads to a range of affinity values.

Table 2: Agonist Affinities at the Glycine Receptor

| Agonist | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| Glycine | α1 Homomeric | Electrophysiology | EC₅₀ | Varies | |

| β-Alanine | α1 Homomeric | Electrophysiology | EC₅₀ | Varies | |

| Taurine | α1 Homomeric | Electrophysiology | EC₅₀ | Varies | |

| Taurine | Native (SG neurons) | Electrophysiology | - | 300 | |

| Taurine | Native (AVCN neurons) | Electrophysiology | - | 100 - 1000 |

Note: Glycine receptor activity is typically characterized using electrophysiological methods to measure ion channel gating, hence the reporting of EC₅₀ values for agonist-induced currents rather than direct binding affinities like Kᵢ or Kₔ. EC₅₀ values can be highly dependent on the expression system and receptor subunit composition.

Signaling Pathways

Melanocortin Receptor Signaling

MCRs primarily couple to the Gs alpha subunit of the heterotrimeric G protein. Agonist binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.

Glycine Receptor Signaling

The Glycine Receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl⁻). In the mature central nervous system, the intracellular chloride concentration is low. Upon agonist binding, the channel opens, allowing an influx of Cl⁻ down its electrochemical gradient. This influx of negative charge hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Melanocortin Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound, such as this compound, for a specific melanocortin receptor subtype using a competitive binding assay with a radiolabeled ligand, for example, [¹²⁵I]NDP-α-MSH.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells heterologously expressing the human MCR subtype of interest (e.g., HEK293-hMC4R).

-

Radioligand: [¹²⁵I]NDP-α-MSH.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Test Compound: this compound, dissolved in an appropriate solvent, with a range of serial dilutions.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known MCR agonist (e.g., unlabeled NDP-α-MSH).

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Workflow Diagram:

Step-by-Step Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Add 50 µL of binding buffer.

-

Non-specific Binding (NSB): Add 50 µL of 1 µM unlabeled NDP-α-MSH.

-

Test Compound: Add 50 µL of each serial dilution of this compound.

-

-

Add Membranes: Add 150 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg) to each well.

-

Add Radioligand: Add 50 µL of [¹²⁵I]NDP-α-MSH (at a concentration close to its Kₔ) to all wells. The final reaction volume is 250 µL.

-

Incubation: Incubate the plate for 60 minutes at 37°C with gentle agitation.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through the PEI-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters three to four times with ice-cold binding buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each concentration of the test compound, calculate the percentage of specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol: Whole-Cell Patch-Clamp Recording for Glycine Receptors

This protocol describes the measurement of ion currents through Glycine Receptors in response to agonist application, allowing for the determination of parameters like EC₅₀. This is the gold standard for characterizing ligand-gated ion channels.

Materials and Reagents:

-

Cell Culture: Neurons or a cell line (e.g., HEK293) expressing the GlyR subtype of interest, plated on glass coverslips.

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂/5% CO₂.

-

Internal (Pipette) Solution: Containing (in mM): appropriate concentrations of salts to mimic the intracellular environment (e.g., K-gluconate or CsCl based), a pH buffer (e.g., HEPES), and a chelator (e.g., EGTA).

-

Agonists: Glycine, taurine, β-alanine, and the test compound this compound, prepared as stock solutions for application.

-

Patch-clamp rig: Including an inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

Step-by-Step Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external solution.

-

Obtaining a Seal: Under visual guidance, carefully approach a single cell with the micropipette. Apply slight positive pressure to keep the tip clean. Once touching the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip. This establishes electrical and diffusional access to the cell's interior.

-

Voltage-Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply the test agonist (e.g., this compound) at various concentrations to the cell using a perfusion system. Record the resulting inward or outward current.

-

Data Acquisition: Record the current responses for a range of agonist concentrations. Ensure a washout period between applications to allow the receptors to recover.

-

Data Analysis:

-

Measure the peak amplitude of the current at each agonist concentration.

-

Plot the normalized peak current against the log concentration of the agonist.

-

Fit the data with a sigmoidal dose-response function to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.

-

Conclusion

While a specific receptor for the tripeptide this compound remains to be identified, its structural components strongly suggest plausible interactions with Melanocortin Receptors and Glycine Receptors. The Arg-Phe motif is a known modulator of MCRs, and the Gly-Phe sequence could potentially interact with the aromatic binding pocket of GlyRs. This guide provides the foundational knowledge, quantitative context for related compounds, and detailed experimental frameworks necessary for researchers to systematically investigate these potential interactions. The provided protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology represent the primary methodologies to elucidate the binding affinity and functional activity of this compound at these candidate receptors, paving the way for a deeper understanding of its potential biological role and therapeutic applications.

References

- 1. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanocortin receptor binding determinants in the agouti protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine receptor - Wikipedia [en.wikipedia.org]

Gly-Phe-Arg (GFR) as a Pheromone Mimic in Crustaceans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tripeptide Gly-Phe-Arg (GFR) and its role as a potent pheromone mimic in crustaceans. The document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and presents hypothetical signaling pathways based on current research in crustacean chemoreception. This guide is intended to serve as a valuable resource for researchers investigating crustacean neurobiology, chemical ecology, and for professionals in drug development exploring novel molecular targets.

Data Presentation: Efficacy of GFR and Related Tripeptides

The primary behavioral response elicited by GFR in the mud crab, Rhithropanopeus harrisii, is a stereotypic abdominal pumping motion associated with larval release.[1] The potency of GFR and other synthetic tripeptides has been quantified, demonstrating their effectiveness at exceptionally low concentrations. The following tables summarize the available quantitative data from key studies.

Table 1: Agonistic Activity of Gly-X-Arg Tripeptides on Mud Crab Pumping Response

| Tripeptide | Hydrophobic Residue (X) | Significant Agonist Concentration Range (M) |

| This compound (GFR) | Phenylalanine | 10⁻²¹ - 10⁻¹⁹ |

| Gly-Met-Arg | Methionine | 10⁻²⁰ - 10⁻¹⁹ |

| Gly-Nle-Arg | Norleucine | 10⁻²⁰ - 10⁻¹⁹ |

| Gly-Ile-Arg | Isoleucine | 10⁻¹⁷ - 10⁻¹⁶ |

Data sourced from Pettis et al., 1993.[1]

Table 2: Observed Effects of Superpotent Pheromone Mimics at 10⁻²⁰ M

| Tripeptide | Effect on Number of Pumping Crabs | Effect on Pumping Rate Ratio |

| This compound (GFR) | Statistically Significant Increase | Substantial Increase |

| Gly-Met-Arg | Statistically Significant Increase | Substantial Increase |

Data sourced from Pettis et al., 1993.[1] Note: The precise quantitative increase in the pumping rate ratio was not specified in the abstract.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on established practices in crustacean behavioral and electrophysiological research.

Behavioral Bioassay: Mud Crab Pumping Response

This protocol outlines a generalized method for assessing the behavioral response of ovigerous (egg-bearing) female mud crabs (Rhithropanopeus harrisii) to GFR.

Objective: To quantify the abdominal pumping response of ovigerous female mud crabs to various concentrations of this compound.

Materials:

-

Ovigerous female Rhithropanopeus harrisii crabs close to hatching.

-

Glass or acrylic aquaria (e.g., 1-liter beakers).

-

Filtered seawater (FSW) at the appropriate salinity and temperature for the species.

-

Stock solution of this compound (e.g., 10⁻³ M in FSW).

-

Pipettes for serial dilutions.

-

Video recording equipment or a stopwatch and manual counter.

Procedure:

-

Acclimation: Place individual ovigerous crabs in separate aquaria filled with FSW. Allow them to acclimate for a period of at least 30 minutes until any handling-induced pumping behavior ceases.

-

Control Observation: Observe each crab for a baseline period (e.g., 5 minutes) to ensure no spontaneous pumping occurs. Record the number of abdominal pumps (if any).

-

Preparation of Test Solutions: Prepare a series of dilutions of the GFR stock solution in FSW to achieve the desired final concentrations (e.g., ranging from 10⁻²² M to 10⁻¹⁵ M). Also, prepare a control solution of FSW only.

-

Test Substance Introduction: Gently introduce a standardized volume of the test or control solution into the aquarium. Ensure minimal disturbance to the animal.

-

Behavioral Observation: Record the number of abdominal pumps for a set period (e.g., 5 minutes) immediately following the introduction of the solution. The response is typically rapid.

-

Data Analysis: For each concentration, calculate the percentage of crabs that exhibited the pumping response. Additionally, determine the pumping rate (pumps per minute). Compare the results for GFR concentrations against the FSW control using appropriate statistical tests (e.g., Chi-squared test for the percentage of responding crabs and ANOVA or Kruskal-Wallis test for pumping rates).

Electrophysiological Recording: Olfactory Receptor Neuron Response

This protocol describes a general approach for measuring the electrical activity of olfactory receptor neurons (ORNs) in response to GFR, based on methods used for other crustacean pheromones.[2][3] The primary site of pheromone reception is the outer flagellum of the antennules.

Objective: To determine if GFR elicits an electrophysiological response from chemosensory neurons in the antennules.

Materials:

-

Adult male or female crabs.

-

Dissecting microscope.

-

Micromanipulators.

-

Glass suction electrodes.

-

Amplifier and data acquisition system.

-

Perfusion system to deliver test solutions.

-

Crab saline solution.

-

Test solutions of GFR at various concentrations in crab saline.

Procedure:

-

Animal Preparation: Immobilize the crab. Secure the antennule to be studied to prevent movement.

-

Electrode Placement: Under the microscope, carefully place a glass suction electrode over a single aesthetasc sensillum on the outer flagellum of the antennule to record extracellular nerve impulses from the ORNs within.

-

Stimulus Delivery: Using the perfusion system, deliver a continuous flow of crab saline over the antennule. Switch to a GFR solution for a defined period (e.g., 2-5 seconds) and then switch back to saline to wash out the stimulus.

-

Recording: Record the electrical activity (spike frequency) before, during, and after the application of the GFR solution.

-

Data Analysis: Measure the change in spike frequency in response to GFR compared to the baseline activity in saline. Generate dose-response curves by plotting the change in spike frequency against the GFR concentration.

Signaling Pathways and Logical Relationships

The precise molecular signaling pathway for GFR in crustaceans has not been fully elucidated. However, based on extensive research into crustacean chemoreception, a plausible hypothetical pathway can be constructed. It is widely suggested that peptide pheromone reception in crustaceans is mediated by G protein-coupled receptors (GPCRs), leading to the activation of second messenger cascades.

Caption: Hypothetical GFR signaling pathway in a crustacean olfactory neuron.

The diagram above illustrates a proposed signaling cascade initiated by the binding of GFR to a GPCR. This activates a G-protein, leading to the production of second messengers like inositol 1,4,5-trisphosphate (IP₃), which in turn triggers the release of intracellular calcium, causing neuronal depolarization and the ultimate behavioral response.

Caption: Experimental workflow for the GFR behavioral bioassay.

This workflow diagram provides a step-by-step visual guide to the experimental process, from animal preparation and solution testing to the final data analysis.

Caption: Logical flow from chemical stimulus to behavioral response.

This diagram illustrates the logical progression from the molecular interaction of GFR with its receptor to the whole-organism behavioral output, highlighting the key stages of sensory processing.

References

- 1. Superpotent synthetic tripeptide mimics of the mud-crab pumping pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral and electrophysiological experiments suggest that the antennular outer flagellum is the site of pheromone reception in the male helmet crab Telmessus cheiragonus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Tripeptide Gly-Phe-Arg: An In-Vitro Biological Activity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-Phenylalanyl-Arginine (Gly-Phe-Arg) is a molecule of interest in various biochemical contexts, primarily due to the distinct properties of its constituent amino acids. While extensive research has been conducted on peptides with similar sequences and on the individual amino acids themselves, dedicated studies on the intrinsic in vitro biological activity of the this compound tripeptide are notably limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the current understanding, drawing from related research to infer potential activities, and outlines experimental approaches for its further investigation.

Inferred Biological Roles and Potential Activities

The biological significance of this compound is often considered in the context of its hydrolysis products: Glycine, Phenylalanine, and L-Arginine. Each of these amino acids has well-characterized roles in cellular processes. L-arginine, for instance, is a crucial substrate for nitric oxide synthase (NOS) enzymes, which produce the signaling molecule nitric oxide (NO). NO is a key regulator of numerous physiological processes, including vasodilation and neurotransmission. Therefore, it is plausible that in an in vitro setting, the enzymatic cleavage of this compound could locally increase L-arginine concentration, thereby influencing NO-dependent signaling pathways.

Furthermore, peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are well-known for their role in cell adhesion by targeting integrin receptors. While this compound does not contain this canonical sequence, the presence of arginine suggests a potential for electrostatic interactions with cell surface molecules.

Quantitative Data from Related Peptides

| Peptide | Cell Line | Assay | Concentration | Result |

| Gly-Arg | HeLa | Cell Viability | 2.0 mM | 52.4% viability |

This table summarizes data for a related dipeptide to provide context due to the absence of direct quantitative data for this compound.

Experimental Protocols

Given the lack of specific bioassays for this compound, this section details a general protocol for solid-phase peptide synthesis, which can be used to produce the tripeptide for investigational purposes.

Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Rink Amide resin

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvent: DMF, DCM (Dichloromethane)

-